4-(Difluoromethyl)-3-methyl-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one
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Overview
Description
4-(Difluoromethyl)-3-methyl-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is a complex organic compound characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core with difluoromethyl, methyl, and propyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-3-methyl-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves multiple steps, starting with the construction of the pyrazolo[3,4-b]pyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The difluoromethyl group can be introduced using reagents such as difluoromethylating agents, often in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and microreactor systems can be employed to enhance efficiency and control reaction parameters more precisely.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium(VI) oxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable solvent.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids or ketones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry and Biology: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis. In biology, it has been studied for its potential biological activity, including its role in enzyme inhibition and receptor binding.
Medicine: The compound has shown promise in medicinal chemistry, where it is being explored for its therapeutic potential. It may be used in the development of new drugs targeting various diseases, such as cancer and inflammatory disorders.
Industry: In the industrial sector, 4-(Difluoromethyl)-3-methyl-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one can be utilized in the production of agrochemicals, pharmaceuticals, and advanced materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
4-(Difluoromethyl)pyrazole
2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
4-(Difluoromethoxy)benzaldehyde
Uniqueness: 4-(Difluoromethyl)-3-methyl-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one stands out due to its specific combination of substituents and its resulting chemical properties. This uniqueness allows it to be used in applications where other similar compounds may not be as effective.
Biological Activity
4-(Difluoromethyl)-3-methyl-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one, with CAS number 1018126-43-6, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and therapeutic applications based on existing literature.
The molecular formula of the compound is C11H13F2N3O with a molecular weight of 241.24 g/mol. It features a difluoromethyl group which is significant for its biological activity, particularly in enzyme inhibition and potential therapeutic applications.
Property | Value |
---|---|
Molecular Formula | C11H13F2N3O |
Molecular Weight | 241.24 g/mol |
CAS Number | 1018126-43-6 |
Enzyme Inhibition
One of the primary mechanisms through which this compound exerts its biological effects is via the inhibition of specific enzymes. Notably, it has been reported to bind to the active site of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain. This binding leads to enzyme inhibition, which can disrupt normal cellular respiration and energy production pathways .
Antitumor Activity
Research indicates that compounds within the pyrazolo[3,4-b]pyridine family, including this compound, exhibit significant antitumor properties. For instance, related compounds have shown potent antiproliferative effects against various human tumor cell lines such as HeLa and HCT116. These effects are often attributed to their ability to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation .
Antifungal Properties
Emerging studies suggest that derivatives of pyrazolo[3,4-b]pyridines may also possess antifungal activities. The introduction of difluoromethyl groups enhances the bioactivity of these compounds against fungal pathogens by potentially disrupting their metabolic processes .
Case Study: Inhibition of Succinate Dehydrogenase
In a controlled laboratory study, this compound was tested for its effects on SDH activity. Results indicated that at low concentrations, the compound effectively inhibited SDH without causing significant cytotoxicity. However, at higher concentrations, toxic effects were observed, including mitochondrial dysfunction and increased oxidative stress in cellular models .
Research Findings: Structure-Activity Relationship (SAR)
A comprehensive analysis of structure-activity relationships (SAR) revealed that modifications in the pyrazolo[3,4-b]pyridine scaffold significantly influence biological activity. The presence of the difluoromethyl group at position 4 was found to enhance binding affinity to target enzymes and improve selectivity against CDK2 over CDK9 by approximately 265-fold .
Properties
IUPAC Name |
4-(difluoromethyl)-3-methyl-2-propyl-7H-pyrazolo[3,4-b]pyridin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N3O/c1-3-4-16-6(2)9-7(10(12)13)5-8(17)14-11(9)15-16/h5,10H,3-4H2,1-2H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLOEAQXFVZZTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C2C(=CC(=O)NC2=N1)C(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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